6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid
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Overview
Description
6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid is a chemical compound that belongs to the class of picolinic acids It features a chlorophenyl group and a methoxycarbonyl group attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then subjected to cyclization and subsequent esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 6-(4-Chlorophenyl)-3-carboxypicolinic acid.
Reduction: Formation of 6-(4-Chlorophenyl)-3-(hydroxymethyl)picolinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-3-(methoxycarbonyl)picolinic acid
- 6-(4-Methylphenyl)-3-(methoxycarbonyl)picolinic acid
- 6-(4-Nitrophenyl)-3-(methoxycarbonyl)picolinic acid
Uniqueness
6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted research and applications.
Biological Activity
6-(4-Chlorophenyl)-3-(methoxycarbonyl)picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids. Its unique structure, characterized by a chlorophenyl group and a methoxycarbonyl group attached to a picolinic acid core, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Research indicates that this compound interacts with various biological targets, influencing cellular pathways. Its mechanism of action is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect cell growth and proliferation.
- Receptor Binding : It may bind to receptors that regulate cellular responses, potentially leading to altered gene expression.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the growth of various cancer cell lines. For instance, a study found that it reduced the viability of pancreatic cancer cells by over 60% at certain concentrations.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as difluoromethylornithine (DFMO), it showed enhanced efficacy in limiting cell growth .
Antimicrobial Properties
Research has also indicated potential antimicrobial activities:
- Bacterial Inhibition : Preliminary tests suggest that this compound exhibits inhibitory effects against gram-positive bacteria. Specific mechanisms are still under investigation but may involve disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
The following table summarizes the structural similarities and biological activities of compounds related to this compound:
Compound Name | CAS Number | Similarity Score | Notable Activity |
---|---|---|---|
6-(4-Fluorophenyl)-3-(methoxycarbonyl)picolinic acid | 293294-71-0 | 0.97 | Anticancer |
6-(Ethoxycarbonyl)picolinic acid | 21855-16-3 | 0.92 | Antimicrobial |
Methyl 6-(hydroxymethyl)picolinate | 39977-44-1 | 0.94 | Cytotoxic |
Dimethyl pyridine-2,6-dicarboxylate | 5453-67-8 | 0.97 | Enzyme inhibitor |
The uniqueness of this compound lies in its specific combination of functional groups, which enhances its biological activity compared to other similar compounds.
Case Studies
- Study on Pancreatic Cancer Cells : A study conducted at Sanford Burnham Prebys Medical Discovery Institute assessed the effects of various compounds on pancreatic cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties revealed that this compound inhibited the growth of Staphylococcus aureus in vitro, suggesting potential applications in treating bacterial infections.
Properties
Molecular Formula |
C14H10ClNO4 |
---|---|
Molecular Weight |
291.68 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-3-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)10-6-7-11(16-12(10)13(17)18)8-2-4-9(15)5-3-8/h2-7H,1H3,(H,17,18) |
InChI Key |
QLDPTGUDNBYWGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
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